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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and FAQs for validating the

specificity of a new p80-coilin antibody.

Frequently Asked Questions (FAQs)
Q1: What is p80-coilin and what is its expected molecular weight?

A1: p80-coilin is a nuclear protein that serves as a key scaffolding component of Cajal bodies,

which are subnuclear structures involved in the biogenesis of small nuclear ribonucleoproteins

(snRNPs).[1][2] The full-length human p80-coilin protein consists of 576 amino acids, with a

predicted molecular mass of approximately 62.6 kDa.[3] However, it is often observed as an 80

kDa protein on a Western blot, and this apparent discrepancy can be due to post-translational

modifications.[2][4]

Q2: What is the expected subcellular localization of p80-coilin?

A2: p80-coilin is localized to the nucleus and is highly concentrated in Cajal bodies, which

appear as discrete, punctate structures or "dots" within the nucleoplasm under

immunofluorescence microscopy.[2][5] The number of Cajal bodies per nucleus can vary,

typically ranging from one to six.[2][5][6]

Q3: What are the recommended applications for a p80-coilin antibody?
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A3: A validated p80-coilin antibody should be suitable for a range of applications, including

Western blotting (WB), immunoprecipitation (IP), and immunofluorescence (IF).[1][7][8]

Q4: Why is it crucial to validate the specificity of a new p80-coilin antibody?

A4: Antibody validation is essential to ensure that the antibody specifically recognizes and

binds to p80-coilin without significant cross-reactivity with other proteins.[9][10] This

confirmation is critical for obtaining reliable and reproducible experimental results. Using an

unvalidated antibody can lead to inaccurate data and erroneous conclusions.[9][10]

Troubleshooting Guides
Western Blotting
Q: I am observing multiple bands on my Western blot. How can I determine if my p80-coilin
antibody is non-specific?

A: Multiple bands can arise from several factors. Here's how to troubleshoot:

Protein Degradation: Ensure that your samples are fresh and have been handled with

protease inhibitors to prevent degradation of p80-coilin, which could result in lower

molecular weight bands.[11]

Antibody Concentration: An excessively high concentration of the primary antibody can lead

to non-specific binding. Try titrating the antibody to find the optimal dilution.[12][13]

Post-Translational Modifications: p80-coilin can be post-translationally modified, which may

result in the appearance of multiple bands.

Splice Variants: Consider the possibility of different p80-coilin splice variants being present

in your sample.

Negative Control: The most definitive way to assess specificity is to use a negative control,

such as a cell lysate from cells where the COIL gene has been knocked down using siRNA.

A specific antibody will show a significantly reduced signal in the knockdown sample

compared to the control.[14][15]
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Q: I am getting a very weak or no signal for p80-coilin on my Western blot. What could be the

issue?

A: A weak or absent signal can be due to several reasons:

Low Protein Expression: The cell or tissue type you are using may have low endogenous

levels of p80-coilin. Confirm the expression level of the target protein.[16]

Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane

was successful. You can check this by staining the membrane with Ponceau S after transfer.

Antibody Inactivity: The primary antibody may be inactive. Ensure it has been stored

correctly and has not expired.[12]

Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Try a

lower dilution (higher concentration).

Incorrect Secondary Antibody: Make sure you are using the correct secondary antibody that

recognizes the host species of your primary p80-coilin antibody.[17]

Parameter Recommendation

Protein Loading 20-50 µg of total cell lysate per lane

Primary Antibody Dilution
1:1000 - 1:10,000 (titration recommended)[1]

[18]

Secondary Antibody Dilution 1:5000 - 1:20,000

Blocking Buffer 5% non-fat dry milk or BSA in TBST

Incubation Time (Primary) 1 hour at room temperature or overnight at 4°C

Incubation Time (Secondary) 1 hour at room temperature

Table 1: Recommended starting conditions for Western blotting with a p80-coilin antibody.

These may require optimization for your specific experimental setup.

Immunoprecipitation (IP)
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Q: My immunoprecipitation with the p80-coilin antibody is not working (no protein is pulled

down). What should I check?

A: Several factors can lead to a failed IP experiment:

Antibody Not Suitable for IP: Not all antibodies that work in Western blotting are effective for

immunoprecipitation, as IP requires the antibody to recognize the native protein

conformation. Check the antibody's datasheet to confirm it is validated for IP.[19]

Insufficient Antibody: The amount of antibody used may be too low to effectively capture the

protein. Try increasing the antibody concentration.[16]

Lysis Buffer Composition: The lysis buffer may be too stringent and could be denaturing the

p80-coilin protein or disrupting the antibody-antigen interaction. Consider using a milder

lysis buffer.[20]

Inefficient Antibody-Bead Binding: Ensure that the protein A/G beads you are using are

compatible with the isotype of your p80-coilin antibody.

Q: I have high background in my immunoprecipitation eluate. How can I reduce non-specific

binding?

A: High background in IP can be addressed by:

Pre-clearing the Lysate: Incubate your cell lysate with beads alone before adding the primary

antibody. This will help to remove proteins that non-specifically bind to the beads.

Optimizing Washing Steps: Increase the number and duration of washes after the antibody-

antigen complex has been captured by the beads. You can also try increasing the stringency

of the wash buffer.[21]

Reducing Antibody Amount: Using too much primary antibody can lead to increased non-

specific binding.
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Parameter Recommendation

Cell Lysate 500 µg - 1 mg of total protein

Primary Antibody 2-10 µg per mg of lysate[1]

Beads
20-30 µL of Protein A/G agarose or magnetic

beads

Incubation (Antibody-Lysate) 1-4 hours or overnight at 4°C

Washing 3-5 washes with lysis buffer

Table 2: General guidelines for immunoprecipitation of p80-coilin. Optimization may be

necessary.

Immunofluorescence (IF)
Q: I am not seeing the expected nuclear dot staining pattern for p80-coilin in my

immunofluorescence experiment.

A: The absence of the characteristic nuclear dot pattern can be due to:

Incorrect Fixation/Permeabilization: The fixation and permeabilization method may be

masking the epitope recognized by the antibody. Try different fixation methods (e.g.,

methanol vs. paraformaldehyde) and permeabilization reagents (e.g., Triton X-100 vs.

saponin).[22]

Antibody Concentration: The primary antibody concentration may be too low. Increase the

concentration and/or incubation time.[17]

Cell Type: The expression and organization of Cajal bodies can vary between different cell

types and cell cycle stages.

Antibody Specificity: If other troubleshooting steps fail, it's possible the antibody is not

specific for p80-coilin.

Q: I am observing high background fluorescence in my immunofluorescence images.
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A: High background can obscure the specific signal. To reduce it:

Blocking: Ensure adequate blocking of non-specific binding sites. Increase the blocking time

or try a different blocking agent (e.g., normal serum from the same species as the secondary

antibody).[17]

Antibody Dilutions: Optimize the concentrations of both the primary and secondary

antibodies.[17]

Washing: Increase the number and duration of washing steps to remove unbound

antibodies.[23]

Secondary Antibody Control: Perform a control experiment where you omit the primary

antibody to check for non-specific binding of the secondary antibody.[22]

Parameter Recommendation

Fixation 4% Paraformaldehyde or ice-cold Methanol

Permeabilization 0.1-0.5% Triton X-100 in PBS

Blocking 1-5% BSA or normal serum in PBST

Primary Antibody Dilution 1:100 - 1:1000 (titration recommended)

Secondary Antibody Dilution 1:500 - 1:2000

Table 3: Recommended conditions for immunofluorescence staining of p80-coilin. These

should be optimized for your specific cell type and experimental conditions.

Experimental Protocols
Western Blotting Protocol for p80-Coilin

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors.

Determine protein concentration using a BCA assay.

Gel Electrophoresis: Load 20-50 µg of protein per well onto a 4-12% SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA

in TBST.

Primary Antibody Incubation: Incubate the membrane with the p80-coilin antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Add an ECL substrate and visualize the bands using a chemiluminescence

imaging system.

Immunoprecipitation Protocol for p80-Coilin
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Tris-based buffer with 1% NP-40)

containing protease inhibitors.

Pre-clearing: Add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate for 1 hour at

4°C on a rotator. Centrifuge and collect the supernatant.

Immunoprecipitation: Add 2-10 µg of p80-coilin antibody to the pre-cleared lysate and

incubate overnight at 4°C on a rotator.

Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a

rotator.

Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis

buffer.

Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10

minutes.

Analysis: Analyze the eluate by Western blotting.
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Immunofluorescence Protocol for p80-Coilin
Cell Culture: Grow cells on glass coverslips to the desired confluency.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 1% BSA in PBST for 30 minutes.

Primary Antibody Incubation: Incubate with the p80-coilin antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody

(diluted in blocking buffer) for 1 hour at room temperature in the dark.

Washing: Wash three times with PBS.

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing

DAPI for nuclear counterstaining.

Imaging: Visualize the cells using a fluorescence microscope.

siRNA Knockdown Protocol for p80-Coilin Validation
Cell Seeding: Seed cells in a 6-well plate so that they are 30-50% confluent at the time of

transfection.

Transfection: Transfect the cells with either a validated siRNA targeting COIL or a non-

targeting control siRNA using a suitable transfection reagent, following the manufacturer's

instructions.

Incubation: Incubate the cells for 48-72 hours to allow for knockdown of p80-coilin.

Harvesting and Lysis: Harvest the cells and prepare cell lysates as described in the Western

blotting protocol.
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Western Blot Analysis: Perform a Western blot using the p80-coilin antibody to compare the

protein levels in the control and knockdown samples. A significant reduction in the p80-coilin
band in the siRNA-treated sample confirms the antibody's specificity.[14][15]

Visualizations
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Workflow for validating a new p80-coilin antibody.
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A logical approach to troubleshooting antibody validation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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